N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Description
Properties
Molecular Formula |
C12H10FN5 |
|---|---|
Molecular Weight |
243.24 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C12H10FN5/c13-10-3-1-9(2-4-10)7-14-11-5-6-12-16-15-8-18(12)17-11/h1-6,8H,7H2,(H,14,17) |
InChI Key |
VCUQAHWCXDTNME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NN3C=NN=C3C=C2)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Substitution Reaction: The triazole ring is then subjected to a substitution reaction with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
Nucleophilic Substitution
The introduction of the 4-fluorobenzyl group typically occurs via nucleophilic substitution reactions. A 4-fluorobenzyl halide reacts with the triazolo-pyridazine core, where the amine group acts as a nucleophile to displace the halide. This step is critical for functionalizing the compound with the fluoroaromatic substituent.
Hydrolysis and Decarboxylation
Synthetic routes often involve hydrolysis of ethoxycarbonyl groups followed by decarboxylation . For example, refluxing the compound in diluted HCl hydrolyzes ester groups, while decarboxylation in ethanol eliminates carboxyl moieties, yielding amide derivatives .
Key Reaction Mechanisms
The compound’s reactivity stems from its heterocyclic structure and functional groups:
Substitution Reactions
The amine group at position 6 facilitates nucleophilic substitution with electrophiles, enabling further derivatization. This reactivity is exploited in medicinal chemistry for generating analogs with varied biological activity.
Acid/Base Sensitivity
The triazolo-pyridazine core exhibits stability under ambient conditions but is sensitive to strong acids/bases, which may induce hydrolysis or degradation. For example, prolonged exposure to concentrated HCl can lead to decarboxylation or structural rearrangement .
Electrophilic Substitution
The aromatic rings in the fluoroaromatic substituent and pyridazine moiety may participate in electrophilic substitution , though specific examples are not detailed in the provided sources.
pH-Dependent Behavior
-
Acidic conditions : Hydrolysis of ester groups or decarboxylation .
-
Basic conditions : Potential deprotonation of amine groups, though stability under alkaline conditions is not explicitly reported.
Stability and Degradation
-
Ambient stability : Stable at room temperature.
-
Degradation pathways : Susceptible to hydrolysis under extreme pH or prolonged reaction times.
Comparative Analysis
Scientific Research Applications
Anticancer Activity
N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine has shown promising results in cancer research:
- Mechanism of Action : It acts as an inhibitor of specific kinases involved in cancer cell proliferation. For instance, derivatives of this compound have been evaluated for their inhibitory effects on c-Met and VEGFR-2 kinases, which are critical in tumor growth and angiogenesis. In vitro studies demonstrated that certain derivatives exhibited potent antiproliferative activities against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 0.98 to 1.28 µM .
- Case Study : A study synthesized a series of triazolo-pyridazine derivatives that were tested for their anticancer properties. One notable compound exhibited significant inhibition of c-Met with an IC50 value of 26.00 nM and showed low hemolytic toxicity, indicating its potential as a therapeutic agent .
Antimicrobial Activity
The triazole moiety is known for its antimicrobial properties:
- Research Findings : Compounds containing the triazolo-pyridazine scaffold have been investigated for their antibacterial and antifungal activities. The presence of the fluorobenzyl group enhances the lipophilicity and biological activity of the compounds, making them effective against various pathogens .
Neurological Applications
Emerging studies suggest potential applications in treating neurological disorders:
- Mechanism : Some derivatives have been examined for their ability to modulate pathways involved in neurodegenerative diseases like Huntington's disease. Their structure allows for interactions with specific receptors in the brain, potentially leading to neuroprotective effects .
Summary of Research Findings
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of [1,2,4]triazolo[4,3-b]pyridazin-6-amine derivatives allows for systematic comparisons. Below, key analogs are analyzed based on substituents, molecular properties, and biological activities.
Structural Analogues with Varying Substituents
Substituent Effects on Pharmacokinetics
- Methyl vs. Trifluoromethyl : Methyl groups (e.g., in 18 ) improve solubility but reduce potency compared to CF₃-substituted analogs (e.g., 6 ), which exhibit stronger hydrophobic interactions .
- Amine Position : 6-Amine derivatives (e.g., target compound) are more common in kinase inhibitors, while 8-amine analogs (e.g., 18 ) are less explored, suggesting positional sensitivity in target binding .
Biological Activity
N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic potential based on recent research findings.
Chemical Structure and Synthesis
This compound belongs to a class of triazolopyridazine derivatives. The synthesis typically involves several steps:
- Formation of the Triazolo Ring : Cyclization of appropriate precursors.
- Introduction of the Fluorophenyl Group : Achieved through substitution reactions with fluorinated benzene derivatives.
- Coupling with Pyridazinyl Moiety : Nucleophilic substitution reactions facilitate this step.
- Final Coupling : Involves phenylacetamide under specific conditions (e.g., using dichloromethane as a solvent) .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It may bind to specific enzymes or receptors, modulating their activity and leading to various pharmacological effects.
Anticancer Activity
Research has indicated that triazolo derivatives exhibit significant anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values reported around 27.3 µM.
- HCT-116 (colon carcinoma) : IC50 values around 6.2 µM .
These findings suggest that this compound could be explored further for its potential as an anticancer agent.
Antimicrobial and Anti-inflammatory Properties
Compounds within the triazolopyridazine family have also demonstrated antimicrobial and anti-inflammatory activities. They are known to inhibit bacterial growth and modulate inflammatory responses in vitro. For example:
- Antibacterial Activity : Some derivatives have shown effectiveness against pathogenic bacteria.
- Anti-inflammatory Effects : Potential mechanisms include inhibition of pro-inflammatory cytokines .
Table 1: Summary of Biological Activities
Q & A
Q. What are the optimized synthetic routes for N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine, and how are reaction conditions tailored to improve yield?
Methodological Answer: The synthesis typically involves multi-step coupling reactions. Key steps include:
- Mitsunobu Reaction : Used to attach the triazolopyridazine core to the fluorobenzyl group via ether or amine linkages (yields: 48–54%) .
- Nucleophilic Substitution : Sodium hydride in DMF facilitates the formation of ether bonds between the triazolopyridazine moiety and benzoxazine derivatives .
- Purification : HPLC with purity >96% and retention times (tR) of 8.8–9.3 minutes are critical for isolating the final compound .
Optimization Tips : Adjust molar ratios (e.g., 1:1.2 for nucleophilic substitution) and use inert atmospheres to minimize side reactions.
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign chemical shifts for fluorobenzyl protons (δ 4.5–5.0 ppm) and triazolopyridazine ring protons (δ 7.0–8.5 ppm) .
- HRMS : Confirm molecular weight (e.g., ~337.08 Da for C17H12FN5S derivatives) and isotopic patterns .
- HPLC : Validate purity (>95%) using C18 columns and acetonitrile/water gradients .
- Melting Point : Determine crystallinity (e.g., 66–83°C for related analogs) .
Advanced Research Questions
Q. How does structural modification of the fluorobenzyl group influence biological activity and target selectivity?
Methodological Answer:
- Fluorine Positioning : Para-fluorine on the benzyl group enhances metabolic stability and hydrogen bonding with kinase hinge regions (e.g., BRD4 bromodomains) .
- SAR Studies : Replace the fluorobenzyl group with difluorobenzyl (e.g., compound 12c ) to test antiproliferative activity against endothelial cells (IC50 <10 µM) .
- Activity Loss : Replacing benzamidine with triazolopyridazine abolishes thrombin inhibition but introduces antiproliferative effects in ester derivatives (R2 = Et) .
Q. What in vitro models are recommended for evaluating antiproliferative activity, and how should data contradictions be addressed?
Methodological Answer:
- Cell Lines : Use endothelial (HUVEC) and tumor (HeLa, MCF-7) cells. Dose-response curves (0.1–100 µM) over 72 hours assess IC50 values .
- Contradictions : Discrepancies in activity data may arise from assay conditions (e.g., serum concentration, DMSO solvent ≤0.1%). Validate with orthogonal assays (e.g., apoptosis markers like caspase-3) .
Q. How can computational methods guide target identification and mechanistic studies?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model interactions with BRD4 (PDB: 5TF) or PIM kinases. Prioritize compounds with CH–O hydrogen bonds to the hinge region .
- MD Simulations : Analyze stability of ligand–kinase complexes (50 ns trajectories) to predict binding affinities .
- Chemical Similarity Tools : Screen analogs (e.g., Enamine Z1220635364) using platforms like Mcule .
Q. What strategies validate analytical methods for pharmacokinetic or stability studies?
Methodological Answer:
- Potentiometric Titration : For quantification in non-aqueous media (e.g., DMF), validate linearity (R² >0.99), accuracy (98–102%), and precision (RSD <2%) .
- Solubility Profiling : Test in PBS, DMSO, and ethanol. Related analogs show poor aqueous solubility but high DMSO compatibility (>10 mM) .
- Stability Tests : Monitor degradation under UV light and 40°C/75% RH for 4 weeks .
Q. How can researchers resolve discrepancies in reported biological activities of triazolopyridazine derivatives?
Methodological Answer:
- Meta-Analysis : Compare datasets across studies (e.g., thrombin vs. antiproliferative activity) to identify structure-dependent trends .
- Counter-Screening : Test inactive compounds against off-target kinases (e.g., EGFR, VEGFR2) to rule out false positives .
- Crystallography : Resolve co-crystal structures (e.g., BRD4-ligand complexes) to confirm binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
